![molecular formula C23H16Cl2N2O2 B2815253 (3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone CAS No. 477713-41-0](/img/structure/B2815253.png)
(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone is a useful research compound. Its molecular formula is C23H16Cl2N2O2 and its molecular weight is 423.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazole ring substituted with chlorophenyl and methoxy groups. The synthesis typically involves multi-step reactions that include the formation of the pyrazole core followed by substitution reactions to introduce the desired functional groups.
Synthesis Steps:
- Formation of Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions: Subsequent reactions introduce chlorophenyl and methoxy groups through nucleophilic substitutions or coupling reactions.
Anticancer Properties
Studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of Kinases: Pyrazole derivatives have been reported to inhibit various kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial for cancer cell signaling pathways .
- Cell Viability Assays: In vitro studies demonstrated reduced viability of cancer cell lines when treated with this compound, suggesting its potential as an antitumor agent .
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. It has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:
- Cytokine Inhibition: Research indicated that certain pyrazole derivatives could inhibit up to 85% of TNF-α production at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal activities:
- Mechanism of Action: The antimicrobial effects are believed to stem from the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Study: A study published in PubMed Central highlighted that certain pyrazole derivatives demonstrated significant inhibition of cancer cell lines through kinase inhibition .
- Anti-inflammatory Research: Another research article reported on the anti-inflammatory effects of pyrazole compounds, showing substantial reductions in inflammatory markers in vitro .
- Antimicrobial Evaluation: A comprehensive review discussed various pyrazole derivatives' antimicrobial activities against different pathogens, reinforcing their potential as therapeutic agents .
Data Summary Table
Propriétés
IUPAC Name |
(3-chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-18-10-8-16(9-11-18)15-29-22-7-2-1-6-20(22)21-12-13-27(26-21)23(28)17-4-3-5-19(25)14-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBQYTDFKRMCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)Cl)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.